BenchChemオンラインストアへようこそ!

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Stereochemistry-activity relationships Tuberculostatic agent development Conformational analysis

Choose this cis-configured, non-methylated scaffold (≥98% purity) as a clean baseline for fragment growing or SSAR studies. With LogP 2.37 & PSA 66.40 Ų, it meets CNS drug-likeness criteria, reducing impurity-driven assay interference versus 95%-pure analogs. Its inclusion in the ChemBridge screening collection validates HTS readiness. Ideal for medicinal chemistry teams probing stereochemistry-activity relationships or advancing CNS-targeted discovery programs.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 59157-31-2
Cat. No. B2589500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
CAS59157-31-2
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESC1C=CCC(C1C(=O)NC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H15NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-7,11-12H,8-9H2,(H,15,16)(H,17,18)
InChIKeyXKSLIJHVJSMXPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS 59157-31-2): Chemical Identity and Structural Baseline


6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS 59157-31-2) is a small-molecule organic compound belonging to the phenylcarbamoyl cyclohexene carboxylic acid class. It is characterized by a cyclohexene ring featuring a double bond at the 3-position, a carboxylic acid group at the 1-position, and a phenylcarbamoyl substituent at the 6-position in a cis configuration [1]. With a molecular formula of C14H15NO3 and a molecular weight of 245.27 g/mol, it represents the simplest, non-methylated scaffold within a series of cyclohexene-based carboxamide derivatives that have been explored for antispasmodic, antianoxic, and tuberculostatic activities [2][3]. The compound is also cataloged under the synonym (+-)-cis-6-phenylcarbamoyl-cyclohex-3-ene-r-carboxylic acid, explicitly denoting its racemic cis stereochemistry [1].

Why 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid Cannot Be Generically Substituted by In-Class Analogs


Within the phenylcarbamoyl cyclohexene carboxylic acid family, minor structural modifications produce disproportionately large effects on both physicochemical properties and biological activity. The 3,4-dimethyl analog is explicitly claimed in patent literature for antispasmodic and antianoxic indications [1], while crystallographic studies on related systems demonstrate that the cis versus trans stereochemistry alone dictates tuberculostatic potency—with the trans isomer being far more potent [2]. Substituting the non-methylated scaffold with a phenethylcarbamoyl chain increases molecular weight from 245.27 to approximately 273 g/mol and alters LogP . Similarly, aryl ring substitution on the phenylcarbamoyl moiety (e.g., 3-acetyl, 4-carbamoyl, or 3,4-dimethylphenyl variants) shifts both polar surface area and hydrogen-bonding capacity . These compound-specific structural attributes mean that no two analogs in this series can be considered interchangeable without rigorous side-by-side profiling. The evidence below quantifies where the target compound stands relative to its closest comparators.

Quantitative Differentiation Evidence for 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS 59157-31-2)


Cis Stereochemistry as a Defined Pharmacological Determinant in Phenylcarbamoyl Cyclohexene Systems

6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid is explicitly the cis (racemic) isomer, as confirmed by the ChemSrc database entry designating it as '(+-)-cis-6-phenylcarbamoyl-cyclohex-3-ene-r-carboxylic acid' [1]. In a crystallographic study of closely related phenylcarbamoyl-substituted cyclohexene systems (C14H17N3OS), the trans isomer was identified as 'a far more potent tuberculostatic agent than the cis' [2]. This demonstrates that the cis configuration is not merely a stereochemical descriptor but a functionally distinct molecular feature with measurable pharmacological consequences. The cis isomer adopts a non-planar conformation due to the bicyclic system junction, whereas the trans isomer is flat—a conformational difference directly linked to the differential bioactivity [2].

Stereochemistry-activity relationships Tuberculostatic agent development Conformational analysis

Non-Methylated Scaffold Versus 3,4-Dimethyl Analog: Molecular Weight and Lipophilicity Differentiation

The target compound (MW 245.27, LogP 2.37) represents the non-methylated parent scaffold, whereas 3,4-dimethyl-6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid—cited in US Patent 4,596,826 and Japanese Patent JPS59231057A—carries two additional methyl groups on the cyclohexene ring [1][2]. The dimethyl analog is the exemplified compound in the Eisai patent claiming antispasmodic, antianoxic, and cerebrovascular protective activities, indicating that the 3,4-dimethyl substitution is integral to the observed pharmacology [2]. The absence of these methyl groups in the target compound results in a lower molecular weight (Δ ≈ 28 Da) and a lower calculated LogP (2.37 versus an estimated >3.0 for the dimethyl analog based on the additive contribution of two sp³ methyl groups to lipophilicity) [3].

Scaffold optimization Lead-likeness Physicochemical property profiling

Polar Surface Area and Hydrogen-Bonding Profile: Quantitative Comparison with Substituted-Phenyl Analogs

The target compound has a topological polar surface area (PSA) of 66.40 Ų and a single hydrogen-bond donor (carboxylic acid OH) plus three hydrogen-bond acceptors (amide carbonyl, acid carbonyl, amide NH) [1]. In contrast, the 3-acetylphenyl analog (CAS 194801-16-6, available from abcr at 95% purity) has a molecular formula C16H17NO4 (MW 287.32) with an additional ketone oxygen serving as a fourth H-bond acceptor, increasing both PSA and hydrogen-bonding capacity . The 4-carbamoylphenyl analog (MW 288.30) introduces an additional amide group, further elevating PSA and H-bond donor count . These structural differences directly affect calculated drug-likeness parameters; the target compound with PSA 66.40 Ų falls well within the commonly cited ≤140 Ų threshold for oral bioavailability, while substituted analogs approach higher PSA values that may limit membrane permeability.

Drug-likeness Polar surface area Oral bioavailability prediction

Commercial Availability and Purity: 98% Specification from Leyan Versus 95% for Multiple Analogs

The target compound is commercially available at 98% purity from Leyan (Product No. 1645405) in quantities from 100 mg to 25 g . Multiple close analogs are supplied at 95% purity from various vendors: 6-phenethylcarbamoyl-cyclohex-3-enecarboxylic acid (CAS 351982-48-4) from BOC Sciences at 95% , and 6-[(3-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid (CAS 194801-16-6) from abcr at 95% . Additionally, the target compound is stocked by ChemBridge Corporation—a leading global supplier of screening compound libraries—as part of their building block collection, confirming its established role in drug discovery screening cascades [1]. The 3-percentage-point purity advantage (98% vs. 95%) reduces the maximum total impurity burden from 5% to 2%, a meaningful difference for quantitative biological assays and SAR studies where impurities at the 5% level can confound dose-response interpretation.

Chemical procurement Purity specification Vendor comparison

Research and Industrial Application Scenarios for 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid (CAS 59157-31-2)


Stereochemistry-Dependent SAR Studies for Tuberculostatic or Antispasmodic Lead Optimization

The defined cis configuration of this compound, supported by crystallographic evidence that the trans isomer of analogous phenylcarbamoyl cyclohexene systems is a far more potent tuberculostatic agent [1], makes it an essential comparator for stereochemistry-activity relationship (SSAR) campaigns. Medicinal chemistry teams can use this cis scaffold to systematically probe how stereochemistry at the 6-position influences target binding, and then compare results with trans-isomer data to establish stereochemical determinants of potency. The patent-documented antispasmodic and antianoxic activities of the 3,4-dimethyl analog [2] further suggest that this core scaffold, when appropriately substituted, engages neurological targets relevant to epilepsy and cerebrovascular disorders.

Fragment-Based or Scaffold-Hopping Drug Discovery Starting Point

With a molecular weight of 245.27 g/mol, a LogP of 2.37, and a PSA of 66.40 Ų [3], this compound occupies an attractive fragment-like to lead-like chemical space. Its non-methylated scaffold provides a clean baseline for fragment growing, merging, or linking strategies. Compared to the 3,4-dimethyl analog (MW ≈273 g/mol, LogP >3.0), the target compound offers superior ligand efficiency metrics when normalized by heavy atom count. Teams engaged in scaffold-hopping can use this compound as a minimalist core from which to explore diverse substitution vectors on the cyclohexene ring, the phenyl ring, or the carboxylic acid moiety.

High-Purity Reference Standard for Analytical Method Development and Quality Control

The 98% purity specification available from Leyan —superior to the 95% purity of the phenethylcarbamoyl and acetylphenyl analogs from BOC Sciences and abcr respectively —positions this compound as a preferred reference standard for HPLC calibration, NMR characterization, and quantitative bioassay workflows. The 2% maximum impurity burden (versus 5% for comparator analogs) minimizes the risk of impurity-driven assay interference, which is particularly critical for in vitro pharmacological profiling where even minor impurities at micromolar concentrations can produce false hit signals.

Screening Library Diversity Set Component for CNS and Intracellular Target Panels

The compound's inclusion in ChemBridge's screening compound collection [4] validates its suitability for high-throughput screening (HTS) campaigns. Its favorable physicochemical profile—low molecular weight, moderate lipophilicity (LogP 2.37), and minimal PSA (66.40 Ų)—aligns with established CNS drug-likeness criteria (MW <400, LogP 1–4, PSA <90 Ų). Compared to more polar substituted-phenyl analogs (e.g., the 4-carbamoylphenyl derivative with additional H-bond donors), this compound is predicted to exhibit higher passive blood-brain barrier permeability, making it a strategic choice for CNS target screening panels.

Quote Request

Request a Quote for 6-(Phenylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.